molecular formula C12H18N2O2 B1478848 3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)-3-oxopropanenitrile CAS No. 2098108-45-1

3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)-3-oxopropanenitrile

Cat. No.: B1478848
CAS No.: 2098108-45-1
M. Wt: 222.28 g/mol
InChI Key: VKTGJBVXUIAQKS-UHFFFAOYSA-N
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Description

3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biomedical and Biochemical Applications

Hepatic Protection by Indole Derivatives

Indole derivatives, similar in structural complexity to the specified compound, exhibit significant pharmacokinetic properties and protective roles in chronic liver diseases. These compounds modulate enzymatic activities and signaling pathways, offering antioxidant, anti-fibrotic, immunomodulatory, and anti-inflammatory effects. This suggests potential research avenues for exploring the hepatic protective applications of structurally complex nitriles like the specified compound (Si-Qi Wang et al., 2016).

Antioxidant Activity Analysis

The evaluation of antioxidant activities is critical in various fields, from food engineering to pharmaceuticals. Studies on methods to determine antioxidant activity, including chemical and electrochemical assays, provide a foundational approach for investigating the antioxidant potential of novel compounds, such as the specified nitrile (I. Munteanu & C. Apetrei, 2021).

Environmental and Material Science Applications

Biodegradation and Environmental Implications of High-Energy Explosives

The study on the toxicity and biodegradation of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a compound with structural elements similar to complex nitriles, highlights the environmental impact of such compounds and the importance of understanding their degradation pathways for environmental remediation (Shilpi Nagar et al., 2021).

Polymeric Supports and Biologically Active Molecules

Research on polymeric supports bearing functional groups for the fixation of biologically active molecules provides insights into the application of complex nitriles in bioconjugation and materials science. These studies suggest potential for the development of novel polymeric materials or drug delivery systems using structurally specific nitriles (L. Goldstein, 1981).

Properties

IUPAC Name

3-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-6-4-11(16)14-7-10-3-1-2-5-12(10,8-14)9-15/h10,15H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTGJBVXUIAQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C1)C(=O)CC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)-3-oxopropanenitrile
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3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)-3-oxopropanenitrile
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3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)-3-oxopropanenitrile
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3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)-3-oxopropanenitrile
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3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)-3-oxopropanenitrile
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3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)-3-oxopropanenitrile

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